N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Catalog No.
S535360
CAS No.
113-48-4
M.F
C17H25NO2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

CAS Number

113-48-4

Product Name

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

IUPAC Name

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15-

InChI Key

WLLGXSLBOPFWQV-KUDKMIPASA-N

SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

solubility

Practically insoluble in water
Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH
Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate)

Synonyms

ethylhexylbicycloheptene dicarboximide, MGK 264, MGK-264, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide, N-octylbicycloheptene dicarboximide

Canonical SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Isomeric SMILES

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3

The exact mass of the compound N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is 275.1885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 13.7 mg/l at 25 °c (est)practically insoluble in watermiscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also ddt and hchmiscible in: acetone, methanol, isopropanol, petroleum ether, concoco lpa (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, cyclo solv 53 (aromatic petroleum distillate) and isopar m (petroleum distillate). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Supramolecular Interactions and Synthesis Applications Application: Sodium N-(ethoxythioxomethyl)-β-alaninate, a related compound, shows significant supramolecular interactions in its crystal form. These interactions are essential in the synthesis of β-alanyl dipeptides. Method: The method involves the preparation of L-carnosine. Results: The results of this study are not provided in the source.
  • Surfactant Properties Application: Derivatives like sodium salts of N-(2-hydroxyethyl)-N-(2-hydroxyalkyl)-β-alanines have been studied for their properties as amphoteric surfactants. Method: The method involves enhancing solubility, surface tension, foaming power, and critical micelle concentration. Results: The results of this study are not provided in the source.
  • Taste Enhancer Synthesis Application: Compounds like N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol inner salt, a derivative of β-alanine, have been synthesized as novel taste enhancers. Method: The method involves the synthesis of these compounds. Results: The results of this study are not provided in the source.
  • Affinity Support Functionalization Application: β-Alanine derivatives are used for the controlled primary functionalization of agarose affinity supports. Method: This process is crucial for attaching affinity ligands in chromatography. Results: The results of this study are not provided in the source.
  • Micelle Formation in Surfactant Systems Application: The study of micellization of compounds like N,N’-ethylene (bis (sodium N-dodecanoyl-beta-alaninate)) in brine solution provides insights into the physicochemical properties and interaction dynamics of surfactant systems. Method: The method involves the study of micellization in brine solution. Results: The results of this study are not provided in the source.
  • Synthesis of Optically Active Organic Compounds Application: Studies on the synthesis of optically active alanine from α-bromopropionamides highlight the potential of β-alanine derivatives in organic compound synthesis. Method: The method involves the synthesis of optically active alanine from α-bromopropionamides. Results: The results of this study are not provided in the source.

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is an organic compound with the molecular formula C17H25NO2C_{17}H_{25}NO_2 and a molecular weight of approximately 275.39 g/mol. This compound features a norbornene structure, which is a bicyclic compound, and contains two carboximide functional groups. Its unique structure provides specific chemical properties that are beneficial in various applications, particularly in organic synthesis and as a reagent in

Due to its functional groups:

  • Condensation Reactions: It is often used as a coupling agent in peptide synthesis when combined with reagents like N,N'-dicyclohexylcarbodiimide. This reaction facilitates the formation of amide bonds between amino acids .
  • Nucleophilic Substitution: The presence of the nitrogen atom in the imide group allows for nucleophilic attack, leading to various substitution reactions that can modify its structure for specific applications.
  • Polymerization: The norbornene moiety can undergo ring-opening polymerization, which is useful in creating polymers with specific properties for industrial applications.

The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-norbornene-2,3-dicarboxylic acid or its derivatives.
  • Reaction with Ethylhexylamine: The carboxylic acid groups are converted to carboximides by reacting with 2-ethylhexylamine under controlled conditions.
  • Purification: The resultant product is purified through crystallization or chromatography to achieve the desired purity level.

This method allows for the efficient production of the compound while maintaining high yields and purity .

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has several applications across different fields:

  • Organic Synthesis: It serves as a reagent in peptide synthesis and other organic transformations.
  • Pesticide Formulations: It is utilized as a synergist in pesticide products, enhancing their effectiveness against pests.
  • Polymer Chemistry: Its ability to participate in polymerization reactions makes it valuable in producing specialty polymers.

Studies on interaction mechanisms involving N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide primarily focus on its reactivity with other chemical species during synthetic processes. The interactions with various nucleophiles and electrophiles have been documented, showcasing its versatility as a coupling agent and reagent in organic chemistry.

Several compounds share structural similarities with N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. Notable examples include:

Compound NameStructure TypeKey Features
N-Hydroxy-5-norbornene-2,3-dicarboximideHydroxy derivativeUsed as a coupling agent for peptide synthesis
5-Norbornene-2,3-dicarboximideParent compoundLacks the ethylhexyl group but shares core structure
MGK-264 (N-Octyl bicycloheptene dicarboximide)SynergistCommonly used in pesticide formulations

Uniqueness

The uniqueness of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide lies in its combination of the bulky ethylhexyl group with the reactive dicarboximide functionality. This configuration enhances its solubility and reactivity compared to similar compounds, making it particularly effective for specific applications such as organic synthesis and agrochemicals.

The compound is systematically named N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide under IUPAC rules, reflecting its bicyclic norbornene core (C₉H₉NO₂) and the 2-ethylhexyl substituent bonded to the imide nitrogen. Its registry includes over 20 synonyms, such as MGK 264, Octacide 264, and N-octyl bicycloheptenedicarboximide, which are widely used in industrial and regulatory contexts. The norbornene framework (bicyclo[2.2.1]hept-5-ene) and dicarboximide functional groups define its structural identity.

Structural Characterization via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectra (CDCl₃) exhibit distinct signals for the norbornene protons:

  • Bridgehead protons at δ 3.2–3.5 ppm (multiplet, 2H)
  • Olefinic protons at δ 6.1–6.3 ppm (doublet, 2H).
    The 2-ethylhexyl chain shows resonances at δ 0.8–1.5 ppm (m, 15H), including methyl (δ 0.8) and methylene groups (δ 1.2–1.4). ¹³C NMR confirms carbonyl carbons at δ 175–178 ppm and quaternary carbons in the norbornene system at δ 45–50 ppm.

Infrared (IR) and Raman Spectroscopic Signatures

IR spectroscopy reveals carbonyl stretches at 1,770 cm⁻¹ (symmetric) and 1,710 cm⁻¹ (asymmetric), characteristic of dicarboximides. Raman spectra highlight skeletal vibrations of the norbornene ring at 1,200–1,400 cm⁻¹, while the 2-ethylhexyl chain contributes C-H stretches near 2,850–2,950 cm⁻¹.

X-ray Crystallographic Data for Solid-State Configuration

Although X-ray data for this compound is sparse, related norbornene dicarboximides exhibit endo configurations with dihedral angles of 110–120° between the imide groups and the bicyclic framework. The 2-ethylhexyl chain adopts a staggered conformation to minimize steric strain.

Synthesis and Industrial Production Pathways

Reaction Mechanisms and Catalytic Optimization

The synthesis involves condensation of 2-ethylhexylamine with carbic anhydride (norbornene-2,3-dicarboxylic anhydride) in toluene at 80–100°C. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the imide. Catalytic bases like pyridine enhance yields (≥85%) by absorbing HCl byproducts.

Purification Protocols and Yield Maximization

Crude product is purified via recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate 4:1). Industrial-scale processes use fractional distillation under reduced pressure (2–5 mmHg) to isolate the compound as a colorless oil. Typical purity exceeds 98%.

Physicochemical Properties and Stability

Solubility, Melting Point, and Boiling Point

  • Solubility: Miscible with organic solvents (e.g., ethanol, acetone); water solubility = 15 mg/L at 25°C.
  • Melting Point: <-20°C (supercools to a glassy state).
  • Boiling Point: 275–280°C at 760 mmHg; 150°C at 2 mmHg.

Thermal and Photolytic Degradation Profiles

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and NOₓ. Photolysis under UV light (λ = 254 nm) degrades the norbornene ring, forming ketones and imine byproducts.

Functional Applications in Industrial and Research Contexts

Role as a Pesticide Synergist in Pyrethroid Formulations

MGK 264 enhances pyrethroid efficacy by inhibiting insect cytochrome P450 enzymes, which detoxify pesticides. At 0.1–1.0% concentrations, it reduces lethal doses (LD₅₀) of pyrethrins by 50–70%.

Utility in Peptide Synthesis for Racemization Suppression

As a coupling agent, it minimizes racemization during DCC-mediated peptide bond formation by stabilizing active esters. This is critical for synthesizing enantiopure therapeutic peptides.

Analytical Methods for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Protocols

  • Column: C18 (5 μm, 250 × 4.6 mm)
  • Mobile Phase: Acetonitrile/water (70:30)
  • Retention Time: 12.3 min.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

  • Column: DB-5MS (30 m × 0.25 mm)
  • Ionization: EI+ at 70 eV
  • Characteristic Fragments: m/z 275 (M⁺), 201 (norbornene fragment), 99 (C₇H₁₅⁺).

Regulatory Status and Environmental Impact

Ecotoxicology Data for Aquatic and Terrestrial Organisms

  • Rainbow trout (LC₅₀): 0.1687 mg/L (96 hr).
  • Daphnia magna (EC₅₀): 2.3 mg/L (48 hr).
    Bioaccumulation potential is moderate (BCF = 330).

Regulatory Approvals and Usage Restrictions

Approved by the EPA under HSR003300 with restrictions on agricultural runoff. The EU classifies it as an aquatic chronic hazard (H410).

Solubility Profiles in Organic Solvents

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide exhibits distinctive solubility characteristics that are fundamental to its applications in polymeric systems. The compound demonstrates practically complete insolubility in water, with aqueous solubility limited to 15 mg/L at 25°C [1] [2] [3]. This low water solubility is attributed to the hydrophobic nature of the 2-ethylhexyl substituent combined with the rigid norbornene bicyclic structure and the imide functional groups.

PropertyValueReference
Melting Point-20°CMultiple sources [1] [2] [3]
Boiling Point (at 2 mmHg)158°CMultiple sources [1] [2] [3]
Density1.05 g/cm³Multiple sources [1] [2] [3]
Vapor Pressure (at 25°C)0.002 PaMultiple sources [1] [2] [3]
Refractive Index1.5420Multiple sources [1] [2] [3]
Flash Point177°CMultiple sources [1] [2] [3]
Log P (Octanol/Water)3.71Multiple sources [1] [2] [3]
pKa-7.53 ± 0.20Multiple sources [1] [2] [3]
Henry's Law Constant2.85 × 10⁻⁷ atm·m³/molEstimated [4]
Water Solubility (at 25°C)15 mg/LMultiple sources [1] [2] [3]

The compound exhibits miscibility with most organic solvents, including petroleum oils and fluorinated hydrocarbons . This broad solubility profile in organic media is particularly important for its incorporation into polymeric matrices. The compound shows slight solubility in chloroform, dimethyl sulfoxide, and methanol [2] [3], which facilitates its use in various polymerization processes. The octanol-water partition coefficient (log P) of 3.71 indicates significant lipophilicity, confirming its preference for organic phases over aqueous environments [1] [2] [3].

Vapor Pressure and Environmental Partitioning Coefficients

The vapor pressure of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide at 25°C is reported as 0.002 Pa (1.84 × 10⁻⁵ torr) [1] [2] [3] [6], classifying it as a semi-volatile compound. This low vapor pressure indicates limited volatilization under ambient conditions, which has significant implications for its environmental fate and transport behavior.

ParameterValueReference
Soil Organic Carbon Partition Coefficient (Koc)839 L·kg⁻¹EPA assessment [7]
Bioconcentration Factor (BCF)130Estimated [8]
Aerobic Soil Metabolism Half-life346 daysEPA assessment [7]
Anaerobic Soil Metabolism Half-life211 daysEPA assessment [6]
Atmospheric Degradation Half-life1.4 hoursEPA assessment [6]
Soil Photolysis Half-life177 daysEPA assessment [6]
Mobility ClassificationModerately mobileEPA assessment [7]
Persistence ClassificationPersistentEPA assessment [7]

The Henry's Law constant of 2.85 × 10⁻⁷ atm·m³/mol indicates minimal propensity for volatilization from water surfaces [4] [6]. The soil organic carbon partition coefficient (Koc) of 839 L·kg⁻¹ suggests moderate mobility in soil systems [7]. The compound demonstrates persistence in environmental matrices, with an aerobic soil metabolism half-life of 346 days and an anaerobic soil metabolism half-life of 211 days [7] [6].

When released to the atmosphere, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide undergoes rapid degradation with a half-life of approximately 1.4 hours due to reaction with hydroxyl radicals and ozone [6]. This rapid atmospheric degradation contrasts with its persistence in soil and aquatic environments, where it remains stable to hydrolysis and direct photolysis [6].

Structure-Property Relationships in Polymeric Matrices

Thermal Stability and Glass Transition Temperatures

The incorporation of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide into polymeric matrices through ring-opening metathesis polymerization creates materials with exceptional thermal properties. The structural features of the compound, particularly the rigid norbornene bicyclic framework and the imide functional groups, contribute significantly to the thermal stability of the resulting polymers.

Polymer TypeGlass Transition Temperature (°C)Thermal Decomposition Temperature (°C)Reference
Poly(N-phenyl-norbornene-dicarboximide)150-180400-450Literature [9] [10]
Poly(N-4-thiophenyl-norbornene-dicarboximide)225409Literature [11]
Poly(N-2,2,6,6-tetramethylpiperidyl-norbornene-dicarboximide)151415Literature [12]
Poly(N-4-hydroxyphenyl-norbornene-dicarboximide)225400-450Literature [12]
Poly(N-pentafluorophenyl-norbornene-dicarboximide)193425Literature [12]
Poly(carbazole-functionalized norbornene-dicarboximide)117300-400Literature [13]

The glass transition temperatures of polynorbornene dicarboximides vary significantly depending on the nature of the N-substituent. Polymers with aromatic substituents such as thiophenyl and hydroxyphenyl groups exhibit higher glass transition temperatures (225°C) compared to those with aliphatic substituents [11] [12]. This enhancement is attributed to the restricted rotation of the aromatic rings and increased intermolecular interactions through π-π stacking [9].

The thermal decomposition temperatures of these polymers consistently exceed 400°C, demonstrating exceptional thermal stability [11] [12]. The decomposition process typically involves the breakdown of the imide bonds and the polymer backbone, with the onset temperatures ranging from 409°C to 425°C for various substituted derivatives [11] [12]. The high thermal stability is attributed to the rigid norbornene structure and the thermally stable imide linkages [13].

Mechanical Strength and Viscoelastic Behavior

The mechanical properties of polynorbornene dicarboximides are strongly influenced by the chemical structure of the N-substituent and the degree of chain packing. The rigid norbornene backbone provides inherent stiffness, while the nature of the pendant groups affects the overall mechanical performance.

Polymer TypeElastic Modulus (MPa)Tensile Strength (MPa)Density (g/cm³)Reference
Poly(N-2,2,6,6-tetramethylpiperidyl-norbornene-dicarboximide)122045.01.15-1.25Literature [12]
Poly(N-pentafluorophenyl-norbornene-dicarboximide)122648.71.35-1.45Literature [12]
Poly(N-4-thiophenyl-norbornene-dicarboximide)Not reportedNot reportedHigher than methylthio analogsLiterature [11]
Poly(N-methyl-substituted phenyl-norbornene-dicarboximide)Variable with substitutionVariable with substitutionVariable with substitutionLiterature [9]

The elastic modulus values for polynorbornene dicarboximides typically range from 1200 to 1300 MPa, indicating high stiffness characteristics [12]. The tensile strength values range from 45 to 49 MPa, demonstrating good mechanical performance [12]. The presence of fluorine atoms in the pendant groups increases both the elastic modulus and tensile strength, likely due to enhanced chain stiffness and improved intermolecular interactions [12].

The viscoelastic behavior of these polymers is characterized by their glass transition temperatures and the associated α-relaxation processes. Dynamic mechanical analysis reveals that the α-transition temperature follows the same trend as the glass transition temperature, with aromatic pendant groups producing higher transition temperatures than aliphatic substituents [12].

The density of polynorbornene dicarboximides varies with the nature of the pendant groups, with fluorinated derivatives exhibiting higher densities (1.35-1.45 g/cm³) compared to non-fluorinated analogs (1.15-1.25 g/cm³) [12]. This increase in density is attributed to the higher atomic mass of fluorine and improved chain packing efficiency [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow liquid; [HSDB]

Color/Form

Dark, oily liquid
Very light, yellow colored liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

275.188529040 g/mol

Monoisotopic Mass

275.188529040 g/mol

Boiling Point

157 °C

Flash Point

177 °C (351 °F) - closed cup

Heavy Atom Count

20

Taste

Bitter taste

Density

1.04 g/cu cm

LogP

3.7 (LogP)
log Kow = 3.61 (cis-isomer); 3.80 (trans-siomer) /3.70 average/

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

<-20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1B9RV7L76C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

MGK 264 is used in conjunction with insecticides such as pyrethrins and pyrethroids to increase the insecticide potency. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency(1).

Vapor Pressure

0.000018 [mmHg]
1.80X10-5 mm Hg at 25 °C

Pictograms

Acute Toxic

Acute Toxic

Impurities

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol

Other CAS

113-48-4

Absorption Distribution and Excretion

MGK-264 (Norbornene-2,3 - (14)C), s.a.:26.0 mCi/mmol, (99.8% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK- 264 for 14 days followed by a single dose of radiolabeled (Norbornene-2,3 -(14)C) MGK-264). Blood levels of radioactivity for male rats peaked approximately 4 hours after dosing for males and approximately 6 hours after dosing for females. The blood half-life was calculated to be approximately 4.2 hours for males and approximately 3.5 hours for females. Most of the radioactivity recovered was excreted during the first 24 hours in the urine and during the first 36 hours for the feces following administration. Following single and multiple dose administration at 100 mg/kg, 41.84- 68.25% of the radiolabel was eliminated in the urine and 25.28-51.90% in feces. The total mean recovered radioactivity of the administered dose in the three groups ranged between 93.53%-99.88%. Radioactivity appeared to be more rapidly absorbed from the male gastrointestinal tract than that of females, however the blood radioactivity half-lives suggest that radioactivity was more rapidly eliminated by the females than the males. The pattern of excretion of radioactivity in urine and feces within females was similar with the female rats in the low dose groups excreting approximately 22-24% more of the total radioactivity in the urine than the males. However, the male rats in single oral high dose group were similar to the females. Additionally males in all groups excreted approximately 10-20% more of the total radioactivity in the feces than the females and retained more radioactivity in the liver and intestines than females. Thus (Norbornene-2,3 -(14)C) MGK-264 appears to undergo entero-hepatic circulation at different rates in the males and females, with females excreting it more rapidly in the urine than males.
MGK-264 (Hexyl-1-14C) (unlabeled MGK 264, s.a.:18.4 mCi/mmol, 98.3% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-14C) MGK-264). Blood levels of radioactivity for male rats peaked approximately 4 hours after dosing and for females approximately 6 hours after dosing. The blood half-life was calculated to be approximately 6 hours for females and approximately 8 hours for males. Following single and multiple dose administration at 100 mg/kg, 49.49-73.05% and 20.87-46.67% of the radiolabel was eliminated in the urine and feces, respectively. The total mean recovered radioactivity of the administered dose in the three groups ranged between 93.13%-97.43%. The pattern of excretion of radioactivity in urine and feces within each sex was similar. However, the female rats in each dose group excreted approximately 10-20% more of the total radioactivity in the urine than the males while the male rats in each dose group excreted approximately 10-20% more of the total radioactivity in the feces than the females. Tissue residues of (14)C were negligible (less than 0.43% of the administered dose) in all groups.
Four healthy male volunteers were dermally administered 5.3 mg (approximately 50 uCi) of (14)C labelled MGK-264 with 17.0 mg DEET and 1.0 mg MGK 326, to a 4 x 6 cm area on the volar aspect of the forearm. The area had a non-occlusive cover and 8 hours after application the /remaining/ dose was removed by wiping dosed area with isopropyl alcohol swabs. Blood samples were collected from both forearms (ipsilateral and contralateral) over 120 hours at regular intervals to determine levels of radioactivity in plasma. Urine and fecal samples were collected for 5 consecutive days and the skin was stripped (tape stripping) with ... tape at 1, 23 and 45 hours after removal of the dosage. A mean of 0.39% of the administered radioactivity was excreted in the urine, most remained in the outer layer of the skin with no measurable amount in the feces. A total mean of 89.96% was recovered. The tape stripping revealed that radioactivity did not accumulate in the skin.
MGK-264 (Hexyl-1-(14)C) (93.1% purity), s.a.:18.4 mCi/mmol, 98.3% radiopurity) was administered dermally to 5 male rats as a 5% (w/w) solution in isopropanol. A mean single dose of 13.64 mg/kg was achieved. Blood samples were collected over 120 hours at regular intervals to determine levels of radioactivity. Blood levels of radioactivity for male rats peaked at approximately 6 and 12 hours after dosing and the halflife was 31.17 hours. Additionally, 5 male rats/group were administered the (14)C MGK-264 as a 5% solution and euthanized at peak blood level (12 hours), blood half-life (hour 43), second half-life (hour 74) and at 168 hours post -dose. Necropsies were conducted and tissues, urine and feces were examined for levels of radioactivity. The treated skin and enclosures glued on to the treated skin area were also removed and rinsed and the rinses were measured for radioactivity. The mean amounts of radioactivity in the skin rinse at the four time points were 81.07%, 53.06 %, 29.96% and 0.62% respectively. The radioactivity from the carcass decreased at the 168 hour euthanasia interval suggesting a lack of accumulation in tissues examined. The occurrence of two peaks and the presence of radioactivity in the intestines, liver and feces indicate involvement of the enterohepatic circulation in the elimination of MGK 264.
A study with human volunteers indicated that the dermal absorption factor for MGK-264 is approximately 10% based on the combination of radiolabelled material in the urine (about 1%) and unaccounted for radioactivity (about 9%, assumed to be retained in the body).

Metabolism Metabolites

MGK-264 (Hexyl-1-(14)C) (99.0% purity, s.a.:18.4 mCi/mmol). 2 Charles River CD rats/sex were treated with single dose (100 mg/kg) of radiolabeled [Hexyl-1-(14)C] MGK-264 by oral gavage. After dosing, animals were placed in Roth metabolism cages and expired (14)CO was collected in a gas trap containing ethanolamine/cellusolve (2/1;V/V). Samples were 2 collected at 2, 4, 8, 24 and 48 hours after dosing and the (14)C radioactivity was measured. After 48 hours the 14C radioactivity recovered from the male/female rats averaged 0.02% of the total dose. These results demonstrate that (Hexyl-1-(14)C) MGK-264 undergoes very little metabolic degradation to (14)CO2 in these rats.
MGK-264([Hexyl-1-(14)C), (unlabeled MGK 264; 93.1% purity) s.a.:18.4 mCi/mmol, 98.4% radiopurity. 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-14C) MGK-264). Metabolic profile of the (14)C residues in the urine and extracts of fecal samples (extracted with water and methanol) ... were determined using HPLC. Additional male and female rats (8/sex) were orally dosed with (Hexyl-1-(14)C) MGK-264 at 859 mg/kg and 697 mg/kg to generate urinary and fecal (14)C residues for qualitative analysis. Major metabolites from 0-24 hour urine samples collected from males and had similar retention times as the four metabolites previously observed in rats dosed with (Norbornene 2,3-(14)C) MGK 264. The percentage of polar metabolites resulting from the beta-oxidation was higher in males (53.6% - 62.41%) than females (34.79% - 42.75%), while less polar metabolites in urine or feces resulting from T-oxidation was higher in females (44.72% - 59.34) than males (30.93% - 37.03%) indicating a sex difference in the quantitative metabolism of MGK-264.
The rat metabolism studies identified 2 major MGK-264 metabolites (approximately 20% of the applied dose each) in urine and feces samples. These metabolites apparently were formed by oxidation of the norbornene double bond to form an epoxide and either beta-oxidation or omega-1 oxidation of the nitrogen side chain to form a carboxylic acid.

Wikipedia

N-Octyl_bicycloheptene_dicarboximide

Biological Half Life

MGK-264 (Norbornene-2,3 - (14)C) (93.1% purity), s.a.:26.0 mCi/mmol, (99.8% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK- 264 for 14 days followed by a single dose of radiolabeled (Norbornene-2,3 -14C) MGK-264). ... The blood half-life was calculated to be approximately 4.2 hours for males and approximately 3.5 hours for females.
MGK-264 (Hexyl-1-(14)C) (unlabeled MGK 264: 93.1% purity), s.a.:18.4 mCi/mmol, 98.3% radiopurity). 5 Sprague-Dawley rats/sex were treated with single (100 or 1000 mg/kg) or multiple doses (pretreated daily with 100 mg/kg unlabeled MGK-264 for 14 days followed by a single dose of radiolabeled (Hexyl-1-(14)C) MGK-264). ... The blood half-life was calculated to be approximately 6 hours for females and approximately 8 hours for males. ...

Methods of Manufacturing

It is made by heating condensation product of cyclopentadiene & maleic anhydride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies N-octylbicycloheptene dicarboximide (technical grade) as Class III: slightly hazardous; Main Use: synergist.

Analytic Laboratory Methods

Method: EPA-TSC/NERL 507; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: MGK 264; Matrix: ground water and finished drinking water; Detection Limit: 0.19 ug/L.
Method: ASTM D5475; Procedure: gas chromatography with a nitrogen-phosphorus detector; Analyte: MGK 264; Matrix: ground water and finished drinking water; Detection Limit: 0.5 ug/L.
Method: AOAC 980.04; Procedure: gas chromatography; Analyte: N-octyl bicycloheptene dicarboximide; Matrix: pesticide formulations; Detection Limit: not provided.
Method: AOAC 997.07; Procedure: gas chromatography with flame ionization detection; Analyte: MGK 264; Matrix: technical materials, concentrates, and finished products; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for MGK 264 (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

...Synergist for pyrethroids.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in range pH 6-8; to light and heat.

Dates

Last modified: 08-15-2023
1. Kilsheimer, J.A., and Kaufman, H.A. Pesticidal composition comprising a benzothienyl carbamate and synergist. (1972).
2. Radwan, H.S.A., Riskallah, M.R., and El-Keie, I.A. Synergistic effects on the toxicity of organotins on cotton leafworms. Toxicology 14(3), 193-198 (1979).
3. Singh, K., and Singh, D.K. Effect of different combinations of MGK-264 or piperonyl butoxide with plant-derived molluscicides on snail reproduction. Arch. Environ. Contam. Toxicol. 38(2), 182-190 (2000).

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